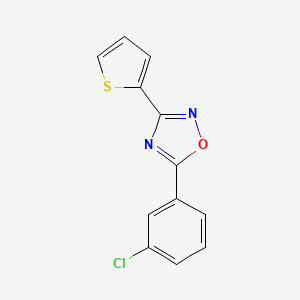

![molecular formula C19H21F3N2O2 B5527083 3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide](/img/structure/B5527083.png)

3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzamides are a class of compounds with diverse applications in medicinal chemistry due to their pharmacological properties. The synthesis and analysis of benzamides, including derivatives such as 3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide, are of significant interest for the development of novel therapeutic agents.

Synthesis Analysis

Benzamides are synthesized through various chemical reactions, including the Bischler-Napieralski reaction, which involves the cyclization of N-(4-aryl-4-hydroxybutyl)benzamides to form 3-arylmethylidene-4,5-dihydro-3H-pyrroles, indicating the potential for creating complex benzamide structures through cyclization processes (Browne et al., 1981).

Molecular Structure Analysis

The molecular structure of benzamides can be elucidated using techniques such as X-ray crystallography, as demonstrated in the synthesis of specific benzamide derivatives, where the configuration of the products was established (Browne et al., 1981). This highlights the importance of structural analysis in understanding the properties of benzamide compounds.

Chemical Reactions and Properties

Benzamides undergo various chemical reactions that modify their chemical properties. For example, the synthesis and antibacterial activity of N-(3-hydroxy-2-pyridyl)benzamides indicate that specific benzamide derivatives can be synthesized under weak basic conditions, leading to compounds with significant microbiological activity (Mobinikhaledi et al., 2006).

Physical Properties Analysis

The physical properties of benzamides, such as solubility, melting points, and crystalline forms, are crucial for their application in drug formulation. For instance, the preparation and characterization of two crystalline forms of a specific benzamide compound show that polymorphism can significantly affect the compound's physical properties and stability (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of benzamides, including reactivity, stability, and the effects of substituents on their activity, are essential for their medicinal chemistry applications. Studies have shown that modifications to the benzamide structure can lead to compounds with varying levels of activity and selectivity for different biological targets (Zimmer et al., 2011).

Applications De Recherche Scientifique

Antibacterial Activity

Research by Mobinikhaledi et al. (2006) on related N-(3-Hydroxy-2-pyridyl)benzamides demonstrated that certain benzamide derivatives exhibit significant antibacterial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. This suggests that derivatives of benzamides, potentially including "3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide," could be explored for their antibacterial properties (Mobinikhaledi et al., 2006).

Antineoplastic Activity

Gong et al. (2010) investigated the metabolism of Flumatinib, a compound structurally similar to the given benzamide, in patients with chronic myelogenous leukemia. The study highlighted the drug's metabolism pathways, including N-demethylation and hydroxylation, indicating its potential application in cancer treatment and the importance of understanding its metabolic profile for therapeutic applications (Gong et al., 2010).

Metal Ion Interaction and Alzheimer's Therapy

Scott et al. (2011) explored N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones as potential agents for Alzheimer's therapy. These compounds, designed to interact with metal ions associated with neurodegenerative diseases, highlight the broader utility of benzamide derivatives in targeting complex conditions like Alzheimer's disease through metal ion chelation and redistribution (Scott et al., 2011).

Novel Synthetic Routes and Antiviral Activity

Hebishy et al. (2020) described a novel route for synthesizing benzamide-based 5-aminopyrazoles, leading to compounds with significant anti-avian influenza virus activity. This research underscores the versatility of benzamide derivatives in synthesizing new compounds with potent antiviral properties, which may include derivatives of the specified benzamide (Hebishy et al., 2020).

Propriétés

IUPAC Name |

3-(3-hydroxy-3-methylbutyl)-N-(2,2,2-trifluoro-1-pyridin-3-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2O2/c1-18(2,26)9-8-13-5-3-6-14(11-13)17(25)24-16(19(20,21)22)15-7-4-10-23-12-15/h3-7,10-12,16,26H,8-9H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUVFQWYBQDPNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)NC(C2=CN=CC=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

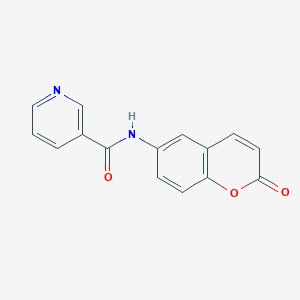

![1-[4-(2-propyn-1-yloxy)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5527007.png)

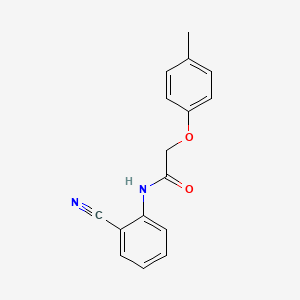

![4-[3-(2-furyl)-3-phenylpropanoyl]morpholine](/img/structure/B5527015.png)

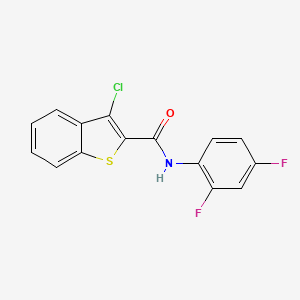

![5-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5527019.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5527041.png)

![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5527059.png)

![N-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5527063.png)

phosphinic acid](/img/structure/B5527072.png)

![2-methyl-4-(4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5527079.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5527087.png)

![2-(4-morpholinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide dihydrochloride](/img/structure/B5527095.png)